molecular formula C10H12FNO2 B112326 2-Amino-2-(4-fluorophenyl)butanoic acid CAS No. 2248-61-5

2-Amino-2-(4-fluorophenyl)butanoic acid

Cat. No. B112326
CAS RN: 2248-61-5
M. Wt: 197.21 g/mol
InChI Key: LMDGQKYLPGTGPR-UHFFFAOYSA-N
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Description

2-Amino-2-(4-fluorophenyl)butanoic acid, also known as 4-Fluorophenibut, is a GABA B receptor agonist . It is selective for the GABA B receptor over the GABA A receptor . The compound is a GABA analogue and is closely related to baclofen, tolibut, and phenibut . It is less potent as a GABA B receptor agonist than baclofen but more potent than phenibut . It is sometimes referred to as 4F-phenibut or F-phenibut or baflofen .


Molecular Structure Analysis

The molecular formula of 2-Amino-2-(4-fluorophenyl)butanoic acid is C10H12FNO2 . Its molecular weight is 197.21 g/mol . The InChI code is 1S/C10H12FNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14) .

Scientific Research Applications

Synthesis of Key Intermediates

A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory materials such as flurbiprofen, highlights the importance of developing efficient synthetic routes for related fluorophenyl compounds. This study demonstrates the challenges and solutions in synthesizing complex molecules, which can be relevant to the synthesis of 2-Amino-2-(4-fluorophenyl)butanoic acid derivatives (Qiu et al., 2009).

Peptide Studies and Drug Synthesis

Research on the paramagnetic amino acid TOAC and its uses in peptide studies underscores the significance of specific amino acids in analyzing peptide structure and dynamics. Such studies are crucial for understanding protein functions and designing peptide-based drugs. The rigid structure of TOAC, similar in concept to specialized amino acids like 2-Amino-2-(4-fluorophenyl)butanoic acid, provides valuable insights into peptide conformations and interactions (Schreier et al., 2012).

Biomarker Analysis

The development of sensors and biosensors for amino acid detection, including phenylalanine, tyrosine, and tryptophan, is a growing area of research that highlights the critical role of amino acids as biomarkers in medical and pharmaceutical applications. This area of research is relevant for understanding how derivatives of amino acids, such as 2-Amino-2-(4-fluorophenyl)butanoic acid, can be applied in developing diagnostic tools and therapeutic monitoring devices (Dinu & Apetrei, 2022).

Proteostasis and Therapeutic Effects

Investigations into compounds like 4-phenylbutyric acid for maintaining proteostasis illustrate the therapeutic potential of amino acid derivatives in treating diseases associated with protein misfolding and ER stress. Such studies provide a framework for exploring the therapeutic applications of 2-Amino-2-(4-fluorophenyl)butanoic acid and its derivatives in modulating proteostasis and alleviating related pathologies (Kolb et al., 2015).

Safety And Hazards

The safety data sheet for 2-Amino-2-(4-fluorophenyl)butanoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-amino-2-(4-fluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-2-10(12,9(13)14)7-3-5-8(11)6-4-7/h3-6H,2,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDGQKYLPGTGPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)F)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284380
Record name 2-amino-2-(4-fluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(4-fluorophenyl)butanoic acid

CAS RN

6272-06-6
Record name NSC37019
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37019
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-2-(4-fluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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